N-tert-Butyl-N-[(2-methoxyphenyl)methyl]formamide
Description
N-tert-Butyl-N-[(2-methoxyphenyl)methyl]formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a formamide functional group
Properties
CAS No. |
62594-66-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-tert-butyl-N-[(2-methoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)14(10-15)9-11-7-5-6-8-12(11)16-4/h5-8,10H,9H2,1-4H3 |
InChI Key |
FGAINGJDRRZMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-[(2-methoxyphenyl)methyl]formamide typically involves the reaction of tert-butylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with formic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-Butyl-N-[(2-methoxyphenyl)methyl]formamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-tert-Butyl-N-[(2-methoxyphenyl)methyl]amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-tert-Butyl-N-[(2-methoxyphenyl)methyl]formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its formamide group can interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-[(2-methoxyphenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- N-tert-Butylformamide
- N-tert-Butyl-N-methylformamide
- N-tert-Butyl-N-phenylformamide
Comparison: N-tert-Butyl-N-[(2-methoxyphenyl)methyl]formamide is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds and influences its reactivity and applications. The methoxy group enhances its solubility in organic solvents and its ability to participate in specific chemical reactions .
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